N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide
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Overview
Description
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a sulfamoyl phenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzoyl group is then introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
The sulfamoyl phenyl group is incorporated through a sulfonation reaction, where the phenyl ring is treated with chlorosulfonic acid, followed by the introduction of the amine group to form the sulfamoyl derivative. Finally, the butanamide moiety is attached through an amidation reaction, where the sulfamoyl phenyl intermediate reacts with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzoyl group to a benzyl group.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, chlorosulfonic acid (ClSO3H)
Major Products
Oxidation: Quinoline derivatives
Reduction: Benzyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide
- N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propionamide
- N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}pentanamide
Uniqueness
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its tetrahydroquinoline core provides structural rigidity, while the benzoyl and sulfamoyl groups enhance its reactivity and potential for interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-2-7-25(30)27-21-11-14-23(15-12-21)34(32,33)28-22-13-16-24-20(18-22)10-6-17-29(24)26(31)19-8-4-3-5-9-19/h3-5,8-9,11-16,18,28H,2,6-7,10,17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYREWLTJZEFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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